(6-Cyclohexylpyrimidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(6-cyclohexylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h6,8-9H,1-5,7,12H2 |
InChI Key |
PBKAAYSMCXVLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=NC(=C2)CN |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry: the Significance of Pyrimidine Scaffolds
Heterocyclic chemistry forms a cornerstone of modern pharmaceutical research, and within this domain, the pyrimidine (B1678525) scaffold is of paramount importance. Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This fundamental structure is not an arbitrary creation of synthetic chemistry; rather, it is a privileged scaffold found at the very core of life's genetic material. The nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA, are all pyrimidine derivatives. This natural prevalence has made the pyrimidine ring a focal point for medicinal chemists seeking to develop new drugs.
The synthetic adaptability of the pyrimidine nucleus allows for the creation of a vast library of derivatives, where substitutions at various positions on the ring can dramatically alter the molecule's biological activity. eurekaselect.com This versatility has led to the development of numerous pyrimidine-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The ability of the pyrimidine structure to interact with a multitude of biological targets has solidified its status as a critical component in the design and discovery of new medicines.
Overview of Aminopyrimidine Derivatives in Scientific Inquiry
The introduction of an amino (-NH2) group to the pyrimidine (B1678525) ring creates a class of compounds known as aminopyrimidines, which have garnered significant attention in scientific research. Aminopyrimidines serve as versatile starting materials for the synthesis of more complex heterocyclic systems and are recognized as important structural components in many biologically active molecules. For instance, the 2-aminopyrimidine (B69317) moiety is a key feature in several successful drugs, including the anticancer agents imatinib (B729) and nilotinib.
Research has demonstrated that aminopyrimidine derivatives possess a broad range of pharmacological activities. They have been investigated for their potential as antimicrobial, antioxidant, and anticancer agents. nih.gov Furthermore, their structural similarity to purines allows them to act as "hinge-binding" scaffolds in the design of protein kinase inhibitors, a major class of drugs used in oncology. This ability to mimic natural structures and interact with key biological enzymes makes aminopyrimidines a highly valuable class of compounds in the ongoing quest for novel therapeutics.
Structural Elucidation of 6 Cyclohexylpyrimidin 4 Yl Methanamine: a Key Pyrimidine Moiety
(6-Cyclohexylpyrimidin-4-yl)methanamine is a specific derivative of the pyrimidine (B1678525) family. Its structure is characterized by three key components: a central pyrimidine ring, a cyclohexyl group attached at the 6th position, and a methanamine (-CH2NH2) group at the 4th position. The cyclohexyl group is a bulky, non-polar substituent that can influence the molecule's solubility and how it binds to biological targets. The methanamine group provides a primary amine, which is a common functional group in pharmaceuticals that can participate in hydrogen bonding and serve as a point for further chemical modification.
While this specific compound is not widely documented in major public chemical databases, its fundamental properties can be predicted based on its structure. It is primarily recognized as a synthetic intermediate or building block, available from specialized chemical suppliers for use in research and development.
Interactive Table: Chemical Properties of this compound Note: The following data is based on computational predictions and information from chemical supplier databases, as experimental data is not widely available in peer-reviewed literature.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1448370-38-0 | Supplier Databases |
| Molecular Formula | C11H17N3 | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| Canonical SMILES | C1CC(CCC1)C2=NC=NC(=C2)CN | Calculated |
| InChI Key | Not Available | - |
| Predicted Boiling Point | ~315.9 °C at 760 mmHg | Predicted |
| Predicted LogP | 2.1 | Predicted |
Research Avenues Explored for 6 Cyclohexylpyrimidin 4 Yl Methanamine and Its Structural Analogues
De Novo Synthesis of the Pyrimidine Core in this compound
De novo synthesis involves the construction of the heterocyclic pyrimidine ring from acyclic starting materials. This approach offers the flexibility to introduce desired substituents at specific positions by choosing appropriately functionalized precursors.
Cyclization Reactions for Pyrimidine Ring Formation
The most common and versatile method for pyrimidine synthesis is the condensation of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-containing two-carbon unit (such as an amidine, urea (B33335), or guanidine). wikipedia.org The Pinner synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound with an amidine, often catalyzed by acid or base, to yield a pyrimidine derivative. slideshare.netslideshare.net
For the target molecule, a plausible route involves the condensation of a cyclohexyl-containing β-dicarbonyl compound with an appropriate N-C-N synthon. For instance, reacting a cyclohexyl-substituted β-ketoester with formamidine (B1211174) would directly install the cyclohexyl group at the C-6 position of the resulting pyrimidinone ring. Subsequent chemical modifications would then be necessary to achieve the final structure.
A general scheme for this type of cyclization is presented below:
| Reactant A | Reactant B | Conditions | Product Type |
| β-Dicarbonyl Compound | Amidine | Acid or Base Catalyst | 2-Substituted Pyrimidine |
| β-Dicarbonyl Compound | Urea | Acid or Base Catalyst | 2-Pyrimidinone |
| β-Dicarbonyl Compound | Guanidine | Acid or Base Catalyst | 2-Aminopyrimidine (B69317) |
Introduction of Cyclohexyl Moiety at the C-6 Position of the Pyrimidine Ring
The introduction of the cyclohexyl group at the C-6 position is most efficiently achieved by incorporating it into one of the acyclic precursors before the cyclization step. A strategic approach would be the use of a β-ketoester bearing a cyclohexyl group, such as ethyl 3-cyclohexyl-3-oxopropanoate.
Condensation of this precursor with an amidine, like formamidine acetate (B1210297), would lead to the formation of 6-cyclohexylpyrimidin-4(3H)-one. This intermediate contains the required cyclohexyl group regioselectively placed at the C-6 position, ready for further functionalization at C-4.
Regioselective Functionalization at the C-4 Position with Methanamine
Starting from an intermediate like 6-cyclohexylpyrimidin-4(3H)-one, the C-4 oxygen must be converted into a methanamine group. This is typically a multi-step process. First, the pyrimidinone is converted to a more reactive intermediate. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would yield 4-chloro-6-cyclohexylpyrimidine. acs.org
The resulting 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). To introduce the methanamine group, a two-step sequence is often employed:
Cyanation : Substitution of the chloride with a cyanide salt (e.g., NaCN or KCN) to form 6-cyclohexylpyrimidine-4-carbonitrile.
Reduction : Reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel), or other suitable hydride sources. This reduction yields the target compound, this compound.
Precursor Design and Intermediate Synthesis for this compound Derivatives
An alternative and often more practical approach involves the modification of a pre-synthesized, suitably substituted pyrimidine ring. This strategy relies on the synthesis of key halogenated intermediates that can undergo regioselective substitution reactions.
Synthesis of Halogenated Pyrimidine Precursors (e.g., 2,4-dichloro-6-cyclohexylpyrimidine)
A common and highly useful precursor for differentially functionalizing the pyrimidine ring is a dihalogenated derivative. The synthesis of 2,4-dichloro-6-cyclohexylpyrimidine (B13223968) can be envisioned starting from 6-cyclohexyluracil. The synthesis of substituted uracils can be achieved through the condensation of urea with a β-ketoester. medwinpublishers.comchemicalbook.com
Once 6-cyclohexyluracil is obtained, it can be converted to the corresponding dichloropyrimidine by heating with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation, often in the presence of a base such as N,N-dimethylaniline or triethylamine (B128534) to neutralize the HCl generated. google.com
Table of Chlorination Conditions for Uracil Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Ref. |
|---|---|---|---|---|
| Substituted Uracil | POCl₃ | Reflux, with or without base | Dichloropyrimidine | acs.org |
Amination Reactions for Methanamine Group Incorporation
With 2,4-dichloro-6-cyclohexylpyrimidine in hand, the next step is the regioselective introduction of the methanamine group at the C-4 position. In nucleophilic aromatic substitution (SₙAr) reactions on 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position, especially when the C-5 position is unsubstituted. wuxiapptec.comacs.org However, the regioselectivity can be influenced by the substituent at C-6 and the nature of the nucleophile. wuxiapptec.comacs.org
Direct substitution with methanamine is challenging. A more controlled and common strategy involves the introduction of a nitrile group, followed by reduction, as described in section 2.1.3.
Regioselective Cyanation : The reaction of 2,4-dichloro-6-cyclohexylpyrimidine with sodium cyanide would preferentially occur at the C-4 position under controlled conditions (e.g., lower temperatures) to yield 2-chloro-6-cyclohexylpyrimidine-4-carbonitrile.
Reduction of Nitrile : The resulting nitrile can be reduced to the primary amine, (2-chloro-6-cyclohexylpyrimidin-4-yl)methanamine.
Dehalogenation (if required) : If the final product requires a hydrogen at the C-2 position, the remaining chlorine atom can be removed via catalytic hydrogenation (e.g., H₂ over Pd/C).
This precursor-based approach allows for a modular synthesis, enabling the introduction of various functionalities at the C-2 and C-4 positions.
Advanced Synthetic Strategies for Complex Analogues of this compound
The creation of complex analogues of this compound often requires sophisticated synthetic methodologies to introduce diverse functionalities and control stereochemistry.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Pyrimidine Derivatization
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been widely applied in the synthesis of substituted pyrimidines. This reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with an organoboron compound, such as a boronic acid or ester.
In the context of synthesizing analogues of this compound, a key intermediate would be a pyrimidine core bearing a leaving group, such as a chlorine atom, at the 6-position. This precursor, for instance, (6-chloropyrimidin-4-yl)methanamine (B1455090), can then be coupled with a variety of boronic acids to introduce diverse substituents at the 6-position. The general reaction scheme is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling for the Synthesis of (6-Substituted-pyrimidin-4-yl)methanamine Analogues
The successful synthesis of 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine highlights the feasibility of this approach on the pyrimidine scaffold. Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids further demonstrates the utility of Suzuki-Miyaura coupling in functionalizing pyrimidine rings.
The reaction conditions for such transformations are crucial for achieving high yields and purity. A typical set of conditions might involve a palladium catalyst, a base, and a suitable solvent.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
| Parameter | Example Condition 1 | Example Condition 2 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene/Ethanol/Water |
| Boronic Acid | Cyclohexylboronic Acid | Phenylboronic Acid |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
It is important to note that the amino group in (6-chloropyrimidin-4-yl)methanamine may require protection prior to the cross-coupling reaction to prevent side reactions. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl), can be employed and subsequently removed under acidic conditions.
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods to introduce chirality into the analogues of this compound is of significant interest. A key strategy involves the creation of a stereocenter, for example, at the carbon atom alpha to the amino group.
One approach is the asymmetric reduction of a suitable prostereogenic imine precursor. This can be achieved using a chiral reducing agent or a catalytic amount of a chiral catalyst in the presence of a stoichiometric reducing agent.
Scheme 2: Asymmetric Reduction for the Synthesis of a Chiral Analogue
Where C represents a chiral center.*
Another powerful method for the synthesis of chiral amines is the use of chiral auxiliaries. A chiral auxiliary can be attached to the amine precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Furthermore, enzymatic resolution offers a chemoenzymatic approach to separate enantiomers from a racemic mixture of a chiral analogue. Lipases, for instance, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers.
Purification and Isolation Techniques for this compound and its Intermediates
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. The choice of purification method depends on the physicochemical properties of the compound and the nature of the impurities.
Commonly employed techniques for the purification of pyrimidine derivatives include:
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aminomethylpyrimidine derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is often used as the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from starting materials and byproducts.
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method. The principle is similar to column chromatography, but the separation occurs on a thin layer of adsorbent coated on a plate.
Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For cyclohexylpyrimidine derivatives, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane could be suitable.
Acid-Base Extraction: Given the basic nature of the aminomethyl group, acid-base extraction can be a useful technique to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then partitions into the aqueous phase. The aqueous phase can then be basified, and the deprotonated product can be extracted back into an organic solvent.
Interactive Data Table: Common Purification Techniques and Conditions
| Technique | Stationary/Mobile Phase or Solvent | Typical Application |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Purification of crude reaction mixtures to isolate the final product and intermediates. |
| Recrystallization | Ethanol, Isopropanol, or Ethyl Acetate/Hexane | Final purification of solid products to obtain high purity material. |
| Acid-Base Extraction | Dichloromethane and 1M HCl (aq) / 1M NaOH (aq) | Removal of non-basic organic impurities from the amine-containing product. |
The purity of the isolated compounds should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring, the cyclohexyl group, and the methanamine moiety.
Expected ¹H NMR Data: A hypothetical data table for the expected proton signals is presented below. The chemical shifts (δ) are predicted based on typical values for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H (aromatic) | ~8.5 - 9.0 | Singlet | 1H |
| Pyrimidine-H (aromatic) | ~7.0 - 7.5 | Singlet | 1H |
| -CH₂-NH₂ (methanamine) | ~3.8 - 4.2 | Singlet | 2H |
| Cyclohexyl-CH (methine) | ~2.5 - 3.0 | Multiplet | 1H |
| -NH₂ (amine) | ~1.5 - 2.5 | Broad Singlet | 2H |
| Cyclohexyl-CH₂ (aliphatic) | ~1.2 - 2.0 | Multiplets | 10H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data: The following table outlines the anticipated chemical shifts for the carbon atoms in the structure.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C (quaternary) | ~160 - 170 |
| Pyrimidine-C (quaternary) | ~155 - 165 |
| Pyrimidine-CH | ~110 - 120 |
| Pyrimidine-CH | ~150 - 160 |
| -CH₂-NH₂ (methanamine) | ~40 - 50 |
| Cyclohexyl-CH (methine) | ~40 - 50 |
| Cyclohexyl-CH₂ | ~25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton networks within the cyclohexyl ring and confirming the relationship between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments, for instance, by showing correlations between the protons of the cyclohexyl group and the carbons of the pyrimidine ring, and between the methanamine protons and the pyrimidine carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of this compound and to confirm its molecular weight. In a typical experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. For this compound (C₁₁H₁₇N₃), the expected molecular weight is approximately 191.27 g/mol . The LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 192.28.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would provide an exact mass for the molecular ion, which could then be used to confirm its molecular formula.
Expected HRMS Data: The theoretical exact mass for the protonated molecule [C₁₁H₁₈N₃]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million) would provide strong evidence for the proposed elemental composition.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides valuable information about its key structural features, including the primary amine, the pyrimidine ring, and the cyclohexyl group.
Based on the molecular structure, characteristic absorption bands are expected in the IR spectrum. The primary amine (-NH₂) group typically exhibits two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. The N-H bending vibration (scissoring) is expected to appear around 1650-1580 cm⁻¹. The C-N stretching vibration of the aminomethyl group would likely be observed in the 1250-1020 cm⁻¹ range.
The pyrimidine ring, being an aromatic heterocycle, will show characteristic C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The cyclohexyl group will be identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The C-H bending vibrations for the methylene (B1212753) (-CH₂) groups of the cyclohexyl ring are expected around 1465 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |
| Aminomethyl Group | C-N Stretch | 1250 - 1020 |
| Pyrimidine Ring | C=N and C=C Stretch | 1600 - 1400 |
| Pyrimidine Ring | Aromatic C-H Stretch | ~3100 - 3000 |
| Cyclohexyl Group | Aliphatic C-H Stretch | 2960 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy can confirm the presence of the pyrimidine chromophore. The pyrimidine ring is expected to exhibit characteristic π → π* and n → π* electronic transitions.
Typically, pyrimidine and its derivatives show strong absorption bands in the UV region. The π → π* transitions usually result in intense absorption bands at shorter wavelengths, often below 270 nm. The n → π* transitions, which are generally weaker, may appear at longer wavelengths, sometimes above 270 nm. The exact position and intensity of the maximum absorbance (λmax) are influenced by the solvent and the substituents on the pyrimidine ring. The presence of the cyclohexyl and aminomethyl groups may cause a slight shift in the absorption maxima compared to unsubstituted pyrimidine.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Expected Wavelength Range (λmax) | Solvent |
|---|---|---|
| π → π* | 200 - 270 nm | Ethanol or Methanol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexyl ring relative to the pyrimidine ring.
To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While specific experimental data for this compound is not publicly available, a hypothetical crystallographic analysis would yield a data table similar to the one below.
Table 3: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₁H₁₇N₃ |
| Formula Weight | 191.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, Prep-HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its purification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for these purposes.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. In this method, the compound would be separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The retention time (tR) would be a key parameter for identifying the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique not only confirms the purity and retention time but also provides the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. For this compound (molecular weight 191.28), the mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z of approximately 192.3.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) For purification, preparative HPLC can be employed. This technique uses a larger column and higher flow rates to isolate the desired compound from impurities. The fractions are collected and analyzed to ensure the purity of the final product.
Table 4: Illustrative HPLC/LC-MS Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (HPLC) | UV at 254 nm |
| Detection (LC-MS) | Electrospray Ionization (ESI), Positive Mode |
| Expected m/z | 192.3 [M+H]⁺ |
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a molecule's electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to perform geometry optimization, finding the most stable three-dimensional arrangement of its atoms. This optimized structure corresponds to the minimum energy state on the potential energy surface.
Once the geometry is optimized, molecular orbital analysis can be performed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
Table 1: Hypothetical DFT-Calculated Properties of this compound This data is illustrative and represents typical outputs of DFT calculations.
| Parameter | Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -750.12345 | Indicator of molecular stability |
| HOMO Energy (eV) | -6.54 | Relates to electron-donating ability |
| LUMO Energy (eV) | -1.23 | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | 5.31 | Indicator of chemical reactivity and stability |
| Dipole Moment (Debye) | 2.45 | Measure of the molecule's overall polarity |
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular properties. For this compound, these methods could be used to obtain precise geometric parameters, such as bond lengths, bond angles, and dihedral angles. Furthermore, ab initio calculations can provide accurate electronic properties, including the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps predict how it will interact with other molecules.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexyl group and the methanamine side chain can rotate, leading to different spatial arrangements (conformers). MD simulations can identify the most populated and energetically favorable conformers in a given environment, such as in a solvent or in the binding pocket of a protein.
If this compound is being investigated as a potential drug, MD simulations can be used to study its interaction with a biological target, such as an enzyme or a receptor. By simulating the ligand-protein complex, researchers can assess the stability of the binding, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which is a measure of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed biological activity.
Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extends this concept by considering the 3D properties of the molecules. These methods generate 3D fields around the molecules that represent their steric and electrostatic properties. The resulting 3D-QSAR models can provide a visual representation of which regions of the molecule are important for activity, guiding the design of more potent analogs.
In Silico Screening and Virtual Ligand Design Utilizing this compound Scaffolds
The this compound chemical structure can serve as a scaffold for the design of new molecules with desired properties. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
If this compound is identified as a hit compound, its scaffold can be used as a starting point for virtual ligand design. This involves computationally modifying the scaffold by adding, removing, or replacing functional groups to improve its binding affinity, selectivity, or pharmacokinetic properties. These modifications can be guided by the insights gained from MD simulations and QSAR studies. The newly designed virtual compounds can then be docked into the target's binding site to predict their binding mode and affinity before they are synthesized and tested in the laboratory.
Structure Activity Relationship Sar Investigations of 6 Cyclohexylpyrimidin 4 Yl Methanamine Scaffolds
Impact of Cyclohexyl Substituent Modifications on Molecular Interactions
The cyclohexyl group at the C-6 position of the pyrimidine (B1678525) ring is a critical determinant for molecular recognition, primarily through hydrophobic and van der Waals interactions within the target's binding pocket. Research has demonstrated that this bulky, non-polar group often occupies a hydrophobic pocket, and its proper orientation is essential for high-affinity binding.
Role of Pyrimidine Ring Substitution Patterns on Biological Recognition
The pyrimidine ring acts as the central anchoring unit of the scaffold. Its nitrogen atoms are key hydrogen bond acceptors, often forming critical interactions with the hinge region of protein kinases, a common target for inhibitors with this scaffold. The substitution pattern on this ring is a major factor influencing the compound's biological profile.
The methanamine group at the C-4 position serves as a linker that projects out from the pyrimidine core. The primary amine of this linker is a crucial interaction point, often forming hydrogen bonds or salt bridges with acidic residues in the target protein. Derivatization of this amine, for instance, through N-alkylation or N-acylation, has a profound effect on biological activity. These modifications can alter the amine's basicity, its hydrogen-bonding capacity, and introduce additional steric or hydrophobic interactions. The length, branching, and chemical nature of the substituent attached to the methanamine nitrogen are critical for optimizing interactions with regions of the protein outside the immediate hinge-binding area.
To further probe the SAR, the central pyrimidine ring can be replaced with other nitrogen-containing heterocycles, a strategy known as scaffold hopping. This approach investigates how the number and position of nitrogen atoms affect the molecule's geometry and its ability to form hydrogen bonds. For example, substituting the pyrimidine with a pyridine, purine, or triazine core alters the spatial arrangement of hydrogen bond donors and acceptors. Such changes can lead to different binding modes and can modulate the compound's selectivity profile across different protein families. This strategy is valuable for discovering novel scaffolds with improved properties.
Importance of the Methanamine Linker and its Derivatization
The single bond between the pyrimidine ring and the aminomethyl group allows for rotational flexibility. This conformational freedom enables the substituent on the nitrogen to adopt an optimal position to maximize its interaction with the target protein. However, too much flexibility can be entropically unfavorable upon binding. Therefore, a balance is often sought, sometimes by incorporating the linker into a more rigid ring system.
Steric effects are also a major consideration. The size and shape of the groups attached to the methanamine nitrogen must be complementary to the topology of the binding site. While appropriately sized substituents can enhance van der Waals forces and improve affinity, overly large groups can result in steric hindrance, preventing the molecule from binding effectively. The interplay between the linker's flexibility and the steric bulk of its derivatives is a central theme in the optimization of inhibitors based on the (6-Cyclohexylpyrimidin-4-yl)methanamine scaffold.
Hydrogen Bonding Interactions Mediated by the Amine Moiety
The aminomethyl group attached to the pyrimidine ring of this compound is a critical determinant of its potential biological activity, primarily through its ability to form hydrogen bonds with target receptors. As a primary amine, this moiety features two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair of electrons that can function as a hydrogen bond acceptor. This dual functionality allows for a variety of specific and directional interactions within a receptor's binding pocket, which are fundamental to molecular recognition and the stability of the ligand-receptor complex.
The strength and geometry of these hydrogen bonds are pivotal for the affinity and specificity of the compound. The primary amine can engage in multiple hydrogen bonding patterns, for instance, by donating hydrogen bonds to one or two acceptor atoms, such as oxygen or nitrogen, on amino acid residues like aspartate, glutamate, or asparagine. Conversely, the nitrogen's lone pair can accept a hydrogen bond from a donor group on the receptor, such as the hydroxyl group of serine, threonine, or tyrosine. The flexibility of the aminomethyl linker allows the amine to adopt an optimal orientation for these interactions.
It is important to note that the basicity of the primary amine, influenced by the electron-withdrawing nature of the pyrimidine ring, will affect its protonation state at physiological pH. In its protonated form, the resulting ammonium (B1175870) group is a stronger hydrogen bond donor, capable of forming more potent charge-assisted hydrogen bonds, which can significantly contribute to the binding energy. The specific microenvironment of the receptor's active site will ultimately determine the favorability of these interactions.
Comparative SAR Studies with Related Heterocyclic Amines (e.g., Piperidin-4-yl-methanamine, Benzimidazol-2-yl)methanamine)
A comparative analysis of the structure-activity relationships of this compound with other heterocyclic amines such as Piperidin-4-yl-methanamine and (Benzimidazol-2-yl)methanamine provides valuable insights into the influence of the heterocyclic core on biological activity. While all three scaffolds present a primary amine on a methyl linker, the nature of the heterocyclic ring system introduces significant differences in terms of steric bulk, electronic properties, and hydrogen bonding potential.
Benzimidazol-2-yl-methanamine , on the other hand, features a rigid, aromatic benzimidazole (B57391) system. The fused ring structure provides a larger surface area for potential π-π stacking or hydrophobic interactions with the receptor. The two nitrogen atoms in the imidazole (B134444) portion of the ring system offer distinct hydrogen bonding capabilities as both donors and acceptors. SAR studies on benzimidazole derivatives have highlighted the importance of substitutions on both the benzene (B151609) and imidazole rings for modulating activity and selectivity. For instance, electron-withdrawing or -donating groups on the benzene ring can alter the electronic properties of the entire scaffold.
The pyrimidine ring in This compound is an aromatic, electron-deficient system. Compared to the flexible piperidine (B6355638), the pyrimidine ring is rigid, which can pre-organize the molecule into a conformationally restricted state that may be favorable for binding. In comparison to the benzimidazole system, the pyrimidine ring is a smaller aromatic scaffold but is a strong hydrogen bond acceptor due to its two nitrogen atoms. The cyclohexyl group at the 6-position of the pyrimidine ring adds significant lipophilicity and steric bulk, which can be critical for fitting into hydrophobic pockets within the receptor.
The bioisosteric replacement of a pyrimidine ring with a piperidine or benzimidazole ring can lead to significant changes in a compound's pharmacological profile. These changes can be attributed to the differences in ring size, shape, flexibility, and electronic distribution, all of which affect how the molecule interacts with its biological target.
Table of Comparative SAR Features
| Feature | This compound | Piperidin-4-yl-methanamine | (Benzimidazol-2-yl)methanamine |
| Heterocyclic Core | Pyrimidine | Piperidine | Benzimidazole |
| Ring Nature | Aromatic, Electron-deficient | Saturated, Flexible | Aromatic, Fused |
| Primary Amine | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor | Hydrogen bond donor/acceptor |
| Ring Heteroatoms | Two nitrogen atoms (H-bond acceptors) | One nitrogen atom (H-bond acceptor) | Two nitrogen atoms (H-bond donor/acceptor) |
| Key Interactions | Hydrogen bonding, Hydrophobic interactions | Hydrogen bonding, Conformational fit | Hydrogen bonding, π-π stacking, Hydrophobic interactions |
| Key SAR Modulations | Substitution on the pyrimidine and cyclohexyl rings | Substitution on the piperidine ring and nitrogen | Substitution on the benzene and imidazole rings |
Mechanistic Insights into Molecular Interactions of 6 Cyclohexylpyrimidin 4 Yl Methanamine Derivatives
Receptor Binding Affinities and Selectivity Profiling
Kinase Binding Interactions (e.g., FLT3, PDGFRB, JAK1 JH2)
Derivatives of (6-Cyclohexylpyrimidin-4-yl)methanamine have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy research. A significant focus has been on FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.govvichemchemie.com Compounds incorporating the this compound scaffold have demonstrated the ability to selectively target FLT3. vichemchemie.com For instance, certain 2,7,9-trisubstituted 8-oxopurines designed as FLT3 inhibitors showed potent activity, with some derivatives exhibiting IC50 values in the nanomolar range. imtm.cz The development of these inhibitors is critical, as mutations in FLT3 can lead to uncontrolled cell proliferation. imtm.cz
The selectivity of these compounds is a key aspect of their development. While potent against FLT3, their activity against other kinases like Platelet-Derived Growth Factor Receptor Beta (PDGFRB) is also evaluated to understand their broader pharmacological profile. The goal is often to develop compounds that are highly selective for FLT3 to minimize off-target effects. vichemchemie.com Furthermore, research into dual inhibitors that target both FLT3 and other kinases involved in resistance pathways, such as IRAK1 and IRAK4, is an active area of investigation. nih.gov
G Protein-Coupled Receptor (GPCR) Interactions (e.g., CXCR4, H4, D2, D3, 5-HT1A)
Allosteric Modulation and Orthosteric Binding Site Analysis
The primary mechanism of action for many kinase inhibitors based on the pyrimidine (B1678525) scaffold is orthosteric inhibition, where the inhibitor binds to the ATP-binding site of the kinase, competing directly with the endogenous ligand ATP. However, targeting allosteric sites—sites on the receptor distinct from the primary binding site—is an increasingly attractive strategy to achieve greater selectivity and modulate receptor function in a more nuanced way. nih.gov Non-competitive inhibitors, which often bind to allosteric sites, can alter the enzyme's conformation, thereby reducing its catalytic efficiency without directly blocking substrate binding. nih.govyoutube.com While the search results primarily discuss orthosteric FLT3 inhibitors, the concept of allosteric modulation is a key area in drug discovery. For example, 6-phenylpyrimidin-4-ones have been developed as positive allosteric modulators for the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating the utility of the pyrimidine scaffold in targeting allosteric sites. nih.gov
Biochemical Pathway Modulation by this compound Analogues (e.g., FLT3 autophosphorylation, STAT5 signaling, RAS, SRC pathways)
The therapeutic effect of this compound-based FLT3 inhibitors stems from their ability to modulate critical downstream signaling pathways. In AML cells with FLT3 mutations, the receptor is constitutively active, leading to continuous signaling that promotes cell survival and proliferation. nih.gov FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, which is the initial step in its activation. imtm.cz This inhibition, in turn, suppresses downstream signaling cascades.
One of the most important pathways affected is the STAT5 (Signal Transducer and Activator of Transcription 5) pathway. Cellular analyses have confirmed that potent FLT3 inhibitors lead to a marked suppression of STAT5 phosphorylation. imtm.cz Additionally, the ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway, which is part of the broader RAS-MAPK signaling cascade, is also inhibited. imtm.cz By blocking these key pathways, these compounds can induce cell cycle arrest, typically in the G1 phase, and promote apoptosis in cancer cells. imtm.cz
Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to its target protein is a dynamic process that often involves conformational changes in both the ligand and the protein. nih.gov This "induced fit" mechanism is crucial for the biological activity of the protein. nih.gov When an inhibitor like a this compound derivative binds to a kinase, it can stabilize a specific conformation of the protein, often an inactive one, preventing it from carrying out its catalytic function. These conformational changes can enable long-range communications within the protein structure, affecting its interaction with other proteins and substrates. nih.govbohrium.com While detailed crystallographic studies of this specific scaffold with its targets were not provided in the search results, the principle of ligand-induced conformational changes is fundamental to understanding its mechanism of action. researchgate.net
Competitive and Non-Competitive Binding Mechanisms
The binding of inhibitors to enzymes can be broadly classified into competitive and non-competitive mechanisms. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. youtube.comyoutube.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Most ATP-competitive kinase inhibitors fall into this category.
Non-competitive inhibitors, on the other hand, bind to an allosteric site on the enzyme, a site other than the active site. nih.govyoutube.com This binding event causes a conformational change in the enzyme that reduces its activity, regardless of the substrate concentration. youtube.comyoutube.comyoutube.com Consequently, the effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. nih.gov While many kinase inhibitors derived from pyrimidine scaffolds are ATP-competitive, the development of non-competitive inhibitors is a valuable strategy to overcome certain forms of drug resistance. nih.gov
Compound Names Mentioned in this Article
| Compound Name |
| This compound |
| 2,7,9-trisubstituted 8-oxopurines |
| 6-phenylpyrimidin-4-ones |
Derivatization and Scaffold Modification Strategies in Pyrimidine Chemistry Utilizing the 6 Cyclohexylpyrimidin 4 Yl Methanamine Core
Heterocyclic Ring Fusions and Expansion Strategies Involving the Pyrimidine (B1678525) Core
The pyrimidine core of (6-Cyclohexylpyrimidin-4-yl)methanamine is an ideal substrate for the construction of fused heterocyclic systems. These strategies aim to create more rigid and structurally diverse molecules with potentially enhanced biological activities. Annulation reactions, where a new ring is built onto the existing pyrimidine framework, are a common approach.
One prominent strategy involves the condensation of the pyrimidine ring with various bifunctional reagents. For instance, reactions with α,β-unsaturated ketones can lead to the formation of pyridopyrimidines, while condensation with β-ketoesters can yield thienopyrimidines. The aminomethyl group can also participate in these cyclization reactions, often after initial modification. For example, acylation of the amine followed by intramolecular cyclization can lead to the formation of fused imidazole (B134444) or triazole rings.
Furthermore, the inherent reactivity of the pyrimidine nitrogen atoms can be exploited for ring expansion strategies. Treatment with appropriate reagents can lead to the formation of diazepine (B8756704) or other larger heterocyclic systems fused to the pyrimidine core. These fused systems often exhibit unique three-dimensional structures that can interact differently with biological targets compared to the parent monocyclic pyrimidine.
| Reaction Type | Reagent Class | Resulting Fused Heterocycle |
| Annulation | α,β-Unsaturated Ketones | Pyridopyrimidine |
| Annulation | β-Ketoesters | Thienopyrimidine |
| Intramolecular Cyclization | Acylated Aminomethyl Intermediate | Imidazopyrimidine / Triazolopyrimidine |
| Ring Expansion | Bifunctional Electrophiles | Pyrimidodiazepine |
Introduction of Diverse Chemical Moieties for Enhanced Specificity
The introduction of a wide array of chemical moieties onto the this compound scaffold is a cornerstone of medicinal chemistry efforts to enhance target specificity and potency. The primary handle for such modifications is the reactive aminomethyl group.
N-Acylation and N-Alkylation: The primary amine of the methanamine substituent is readily acylated with a vast range of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce amide and sulfonamide functionalities. These groups can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule. Similarly, N-alkylation with various alkyl halides can introduce different alkyl or arylalkyl groups, which can modulate lipophilicity and steric bulk.
Reductive Amination: The aminomethyl group can also be engaged in reductive amination reactions with aldehydes or ketones to generate secondary or tertiary amines, respectively. This allows for the introduction of a broad spectrum of substituents, further expanding the chemical diversity of the resulting derivatives.
Urea (B33335) and Thiourea (B124793) Formation: Reaction of the amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives. These functional groups are known to participate in key hydrogen bonding interactions with biological targets.
The strategic selection of the moieties to be introduced is often guided by the structure of the biological target, aiming to exploit specific binding pockets and interactions to achieve high affinity and selectivity.
Strategies for Modulating Physicochemical Properties relevant to biological systems
The modulation of physicochemical properties is a critical aspect of drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While explicit property details are excluded, the general strategies for their modulation using the this compound scaffold are noteworthy.
The balance between lipophilicity and hydrophilicity is a key parameter that is fine-tuned through derivatization. The inherent lipophilicity of the cyclohexyl group can be counterbalanced by the introduction of polar functional groups. For instance, the acylation of the aminomethyl group with amino acids or other polar carboxylic acids can increase aqueous solubility.
Furthermore, the introduction of ionizable groups, such as carboxylic acids or basic amines, can significantly impact a compound's solubility and permeability characteristics. The pKa of the molecule can be modulated by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring or on the appended moieties.
Pyrimidine as a Central Building Block in Complex Molecular Architectures
Beyond simple derivatization, the this compound scaffold serves as a versatile building block for the construction of more complex and elaborate molecular architectures. Its bifunctional nature, with reactive sites on both the pyrimidine ring and the aminomethyl substituent, allows it to be incorporated into larger molecules through multi-step synthetic sequences.
One such strategy involves using the pyrimidine derivative as a core structure onto which different pharmacophoric groups are appended. For example, the aminomethyl group can be used as a linker to attach another heterocyclic system or a functional group known to interact with a specific biological target.
Moreover, the pyrimidine core itself can be further functionalized prior to or after derivatization of the aminomethyl group. Halogenation of the pyrimidine ring, for instance, opens up possibilities for cross-coupling reactions such as Suzuki or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl substituents. This allows for the construction of highly conjugated and three-dimensional molecular frameworks.
Future Directions and Emerging Research Avenues for 6 Cyclohexylpyrimidin 4 Yl Methanamine
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there is a continuous drive for more efficient, cost-effective, and environmentally friendly methods. Future research in this area will likely focus on several key aspects:
Sustainable and Green Chemistry Approaches: Conventional synthetic methods often rely on harsh reagents and generate significant waste. Emerging research emphasizes the use of greener alternatives, such as microwave-assisted synthesis and multicomponent reactions. nih.govnanobioletters.com For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding via condensation and dehydrogenation steps. nih.gov This approach offers a sustainable pathway to highly decorated pyrimidines.
Catalytic Methods: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. Copper-catalyzed tandem reactions and cyclizations of ketones with nitriles are examples of modern catalytic methods for pyrimidine synthesis. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Its application to the synthesis of (6-Cyclohexylpyrimidin-4-yl)methanamine and its analogues could lead to more efficient and controlled manufacturing processes.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Faster optimization of reaction conditions and rapid library synthesis of analogues. |
| Multicomponent Reactions | Combination of three or more reactants in a single step, high atom economy. | Efficient construction of complex pyrimidine structures with diverse substituents. |
| Iridium-Catalyzed Synthesis | High regioselectivity, use of sustainable starting materials like alcohols. | Access to unsymmetrically substituted pyrimidines with high purity. nih.gov |
| Copper-Catalyzed Annulation | Facile synthesis from readily available ketones and amidines. | A versatile and economical route to a broad range of pyrimidine derivatives. organic-chemistry.org |
Exploration of Underexplored Biological Targets and Interaction Modalities
The biological activity of pyrimidine derivatives is vast, with established roles as anticancer, antimicrobial, and antiviral agents. nih.govgsconlinepress.com However, many potential biological targets remain unexplored. Future research should aim to:
Identify Novel Protein Targets: Kinases are a well-known target class for pyrimidine-based inhibitors. nih.govacs.org However, the human kinome remains largely underexplored. High-throughput screening of this compound and its analogues against panels of understudied kinases could reveal novel therapeutic opportunities, particularly in areas like neurodegeneration. nih.govacs.org Other potential targets include metabolic enzymes such as carbonic anhydrases and cholinesterases, where some pyrimidine derivatives have shown inhibitory activity. nih.govresearchgate.net
Investigate New Mechanisms of Action: Beyond competitive enzyme inhibition, the interaction modalities of pyrimidine derivatives are not fully understood. Research could explore allosteric modulation, disruption of protein-protein interactions, and effects on epigenetic targets.
Phenotypic Screening: A complementary approach to target-based discovery is phenotypic screening, where compounds are tested for their effects on cell models of disease. This can uncover unexpected biological activities and lead to the identification of novel targets and pathways.
| Potential Biological Target Class | Rationale for Investigation | Example of Pyrimidine Activity |
| Understudied Kinases | Many kinases are implicated in diseases but lack potent and selective inhibitors. | Inhibition of kinases like AAK1, BMP2K, and MARKs by aminopyrimidine analogs. nih.govacs.org |
| Metabolic Enzymes | Dysregulation of metabolic enzymes is a hallmark of many diseases, including cancer and diabetes. | Inhibition of carbonic anhydrase and cholinesterase by novel pyrimidine derivatives. nih.govresearchgate.net |
| Epigenetic Targets | Proteins involved in epigenetic regulation are increasingly recognized as important drug targets. | The pyrimidine scaffold can be adapted to target enzymes like histone deacetylases (HDACs). |
| Viral Proteins | The emergence of new viral threats necessitates the development of novel antiviral agents. | Pyrimidine nucleoside analogs are effective inhibitors of viral replication. gsconlinepress.com |
Integration with Advanced Bioanalytical Techniques for Real-Time Interaction Studies
Understanding the kinetics and thermodynamics of drug-target interactions is crucial for rational drug design. The integration of advanced bioanalytical techniques will be instrumental in characterizing the binding of this compound and its analogues.
Mass Spectrometry (MS)-Based Methods: Techniques like affinity selection mass spectrometry (ASMS) and cellular thermal shift assay (CETSA) can identify protein targets and assess target engagement in a cellular context without the need for labels. nih.govspringernature.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of small molecule-protein interactions. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.
| Bioanalytical Technique | Information Provided | Application in this compound Research |
| Mass Spectrometry (MS) | Target identification, target engagement, structural information. | Identifying the direct binding partners of the compound in complex biological samples. nih.gov |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), affinity (KD). | Quantifying the binding affinity and residence time of analogues on their target proteins. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD), stoichiometry. | Understanding the driving forces behind the binding interaction. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in live cells and tissues. | Confirming that the compound binds to its intended target in a physiological environment. springernature.com |
Theoretical Prediction of Novel this compound Analogues with Desired Interaction Profiles
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of properties and the design of novel molecules with improved activity and selectivity.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. rsc.org This information can guide the design of new derivatives with enhanced interactions with the target's active site.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of virtual compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new compounds with the desired features. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to understand the stability of the interaction and the role of conformational changes. nih.gov
| Computational Method | Principle | Application for this compound Analogues |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To prioritize the synthesis of analogues with the highest predicted binding affinity. rsc.org |
| QSAR | Correlates chemical structure with biological activity. | To predict the activity of unsynthesized analogues and guide lead optimization. mdpi.com |
| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | To identify novel scaffolds that retain the key interaction features. nih.gov |
| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | To assess the stability of the predicted binding poses and understand the dynamics of the interaction. nih.gov |
Q & A
[Basic] What are the optimal synthetic routes for (6-Cyclohexylpyrimidin-4-yl)methanamine?
Synthesis typically involves cyclohexyl-substituted pyrimidine precursors reacting with methylamine or formaldehyde derivatives under controlled conditions. A common approach is to functionalize the pyrimidine ring at the 6-position with a cyclohexyl group via nucleophilic substitution or cross-coupling reactions, followed by introduction of the methanamine moiety. Catalysts like palladium complexes or acids (e.g., HCl) are often used to enhance reactivity. For example, cyclohexyl Grignard reagents can react with halogenated pyrimidines to install the cyclohexyl group, while reductive amination or Michael addition may introduce the methanamine side chain .
[Basic] How can the structure and purity of this compound be characterized?
- X-ray crystallography : Resolves stereochemistry and confirms cyclohexyl-pyrimidine connectivity (e.g., as demonstrated for analogous pyrimidine derivatives in and ).
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., cyclohexyl CH₂ groups at δ ~1.2–2.0 ppm, pyrimidine protons at δ ~6.5–8.5 ppm) .
- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₈N₄: 206.15) .
[Advanced] How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions, cell lines, or compound stability. Mitigation strategies include:
- Reproducibility checks : Replicate experiments under identical conditions (temperature, solvent, concentration).
- Metabolic stability assays : Assess if degradation products interfere with activity (e.g., via LC-MS stability profiling) .
- Statistical rigor : Use ANOVA or t-tests to evaluate significance of dose-response curves .
[Advanced] What strategies are used to study interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs, leveraging the compound’s amine group for hydrogen bonding .
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD values) between the compound and immobilized targets .
- Cellular assays : Evaluate functional effects (e.g., cAMP modulation for GPCRs) using HEK293 cells transfected with target receptors .
[Basic] What are the key physicochemical properties (e.g., solubility, logP) of this compound?
- Solubility : Predicted to be low in water (<1 mg/mL) due to the hydrophobic cyclohexyl group. Co-solvents like DMSO or ethanol improve solubility (e.g., 10% DMSO for in vitro assays) .
- logP : Estimated at ~2.5 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- pKa : The primary amine (pKa ~9.5) is protonated at physiological pH, enhancing solubility in acidic buffers .
[Advanced] How do structural modifications (e.g., cyclohexyl vs. aryl groups) impact biological activity?
- Cyclohexyl substitution : Enhances metabolic stability compared to aromatic rings (e.g., reduced CYP450-mediated oxidation) .
- Methanamine position : Moving the amine group to the 2- or 4-position of the pyrimidine alters hydrogen-bonding capacity, affecting target selectivity (e.g., kinase inhibition profiles) .
- Comparative SAR studies : Replace cyclohexyl with adamantyl or tert-butyl groups to assess steric effects on receptor binding .
[Advanced] What computational tools predict the compound’s metabolic pathways?
- PISTACHIO and REAXYS databases : Predict phase I/II metabolism (e.g., N-demethylation or glucuronidation) using rule-based algorithms .
- ADMETlab 2.0 : Estimates toxicity risks (e.g., hERG inhibition) and bioavailability .
[Basic] What safety precautions are required during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
